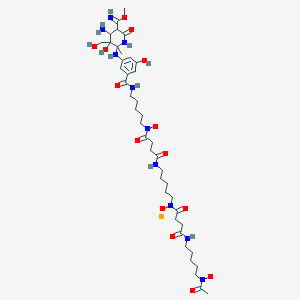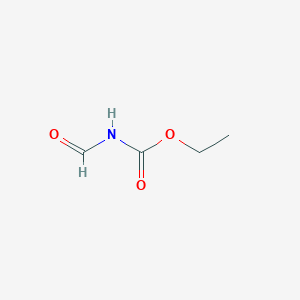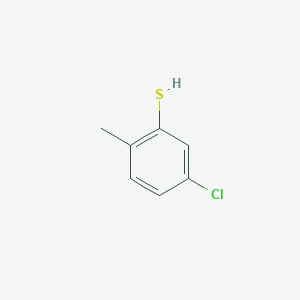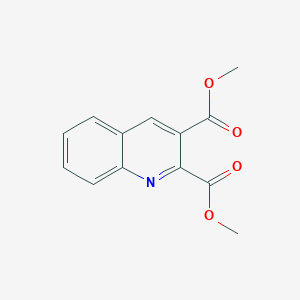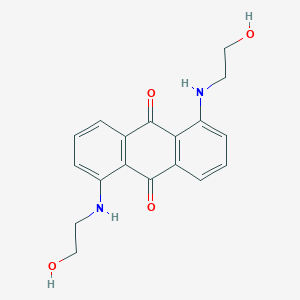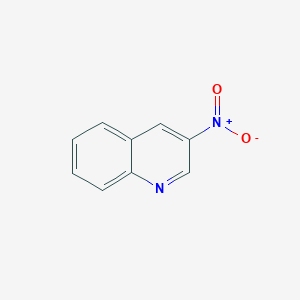![molecular formula C9H20N2O3Si B096939 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine CAS No. 17869-27-1](/img/structure/B96939.png)
3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine
Overview
Description
3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine: is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms
Mechanism of Action
Target of Action
1-(3-Aminopropyl)silatrane, also known as 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanamine, has been found to have a wide range of applications due to its unique structure and diverse biological activity It has been shown to have high physiological activity, making it a prospective candidate for drug development .
Mode of Action
It has been demonstrated that the compound has the ability to mildly control hydrolysis, allowing it to form extremely stable and smooth siloxane monolayers on almost any surface . This property could potentially influence its interaction with biological targets.
Biochemical Pathways
The compound’s ability to form stable siloxane monolayers suggests that it may interact with biological membranes or other surfaces, potentially affecting various biochemical processes .
Result of Action
1-(3-Aminopropyl)silatrane has been shown to have diverse biological activity. For instance, it has been found to inhibit the growth of Erlich ascites cancer in mice by 41 to 53% . Additionally, it has been demonstrated to have fungicidal activity, inhibiting certain fungi by 87% and 85% at a concentration of 50 mg/L .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1-(3-Aminopropyl)silatrane. For example, the compound’s ability to form stable siloxane monolayers suggests that it may be particularly effective in environments where surface interactions are important . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Aminopropyl)silatrane are largely attributed to its unique structure. The compound contains an intramolecular coordinate bond (N→Si), which imparts it a unique tricyclic structure . This structure allows 1-(3-Aminopropyl)silatrane to mildly control hydrolysis, enabling it to form extremely stable and smooth siloxane monolayers almost on any surface
Cellular Effects
It has been suggested that the compound may have a high physiological activity, making it a prospective drug candidate
Molecular Mechanism
It is known that the compound underwent an aza-Michael reaction with various acrylates and other Michael acceptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different halides and other electrophiles to form substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the silicon atom, leading to different functionalized silatranes.
Common Reagents and Conditions:
Mercury (II) Salts (HgX2): Used in substitution reactions to form 1-substituted silatranes.
Oxidizing and Reducing Agents: Utilized to alter the oxidation state of the silicon atom.
Major Products: The major products formed from these reactions are various 1-substituted silatranes, depending on the reagents used .
Scientific Research Applications
Chemistry:
Reagents in Organic Synthesis: The compound is used as an efficient reagent for synthesizing 1-substituted silatranes.
Biology and Medicine:
Cholinesterase Inhibitors: Silatranes, including this compound, can act as reversible cholinesterase inhibitors, making them potential candidates for treating neurological disorders.
Antitumor Agents: Some derivatives of silatranes have shown antitumor activity.
Industry:
Comparison with Similar Compounds
Phenylsilatrane: Another silatrane derivative with a phenyl group instead of the aminopropyl group.
Methoxysilatrane: A derivative with a methoxy group.
Uniqueness: 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other silatranes. Its ability to act as a cholinesterase inhibitor and potential antitumor agent highlights its significance in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMLPXXYGTRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170523 | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-27-1 | |
| Record name | 1-(3-Aminopropyl)silatrane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the main applications of 1-(3-Aminopropyl)silatrane?
A: 1-(3-Aminopropyl)silatrane (APS) is a versatile compound with applications ranging from material science to biomedicine. Its amine group allows for facile functionalization, making it a valuable building block for various materials. For instance, APS is used in the synthesis of silatrane-based imide resins, which exhibit high thermal stability []. Additionally, APS serves as a surface modifier for materials like titanium dioxide (TiO2), enhancing its photocatalytic properties by facilitating the immobilization of gold nanoparticles [, ]. In the biomedical field, APS plays a crucial role in Atomic Force Microscopy (AFM) studies by immobilizing DNA onto mica surfaces for single-molecule imaging [, ].
Q2: How does the structure of 1-(3-Aminopropyl)silatrane contribute to its properties?
A: The unique silatrane structure of APS, characterized by a transannular N → Si bond, contributes to its specific properties. This bond influences the reactivity of both the silicon and nitrogen atoms, impacting its ability to form stable complexes []. For instance, in the synthesis of silatrane-based imide resins, the silatrane structure contributes to the high thermal stability of the resulting polymers [].
Q3: Can you describe the use of 1-(3-Aminopropyl)silatrane in surface modifications?
A: APS acts as a surface modifier due to its ability to form stable bonds with various materials. One notable example is its use in modifying titanium dioxide (TiO2) surfaces [, ]. In this application, APS provides a positively charged surface that facilitates the immobilization of negatively charged gold nanoparticles via electrostatic interactions. This modification significantly enhances the photocatalytic activity of TiO2 by promoting efficient photoinduced charge transfer.
Q4: What analytical techniques are commonly employed to characterize 1-(3-Aminopropyl)silatrane and its derivatives?
A: Several analytical techniques are used to characterize APS and its derivatives. Elemental analysis helps determine the elemental composition, while infrared (IR) spectroscopy provides information about the functional groups present in the molecule []. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, offers valuable insights into the structure and purity of APS []. Mass spectrometry techniques, including MALDI-TOF and MS-ESI, are employed to determine the molecular weight and further confirm the structure []. For surface modifications, techniques like Kelvin force microscopy (KFM) are used to visualize and study the surface properties of materials modified with APS, such as changes in contact potential difference upon UV irradiation [].
Q5: How stable is 1-(3-Aminopropyl)silatrane under different conditions?
A: The stability of APS-modified surfaces can be influenced by factors like aging. Studies using water contact angle measurements show that the APS layer undergoes aging due to silicon oxide growth, highlighting the importance of considering storage conditions and potential surface modifications over time [].
Q6: Are there any known biological activities associated with 1-(3-Aminopropyl)silatrane or its derivatives?
A: While APS itself might exhibit good biocompatibility, its derivatives can possess significant biological activities []. For instance, coupling APS with a 5-nitrosalicylaldimine motif leads to a derivative with enhanced cytotoxic activity against HepG2 and MCF7 cancer cell lines []. This activity is attributed to the nitro group's ability to promote cytotoxicity through an "activation by reduction" mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


